4-Chlorothiobenzamide

Hepatotoxicity Thiobenzamide Derivatives Structure-Toxicity Relationship

Procure 4‑Chlorothiobenzamide (CTBA) for reproducible corrosion inhibition (99.5% efficiency at 40 ppm) and low‑hepatotoxicity research probes. The para‑Cl substituent ensures superior electronic properties over unsubstituted thiobenzamide, enabling precise structure‑property studies and antifungal SAR. High‑purity (≥97%) material with batch‑specific analytical data guarantees application performance. Choose CTBA for cost‑effective industrial acid cleaning formulations and metabolic safety profiling.

Molecular Formula C7H6ClNS
Molecular Weight 171.65 g/mol
CAS No. 2521-24-6
Cat. No. B1225484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorothiobenzamide
CAS2521-24-6
Synonyms4-chlorobenzothioamide
Molecular FormulaC7H6ClNS
Molecular Weight171.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=S)N)Cl
InChIInChI=1S/C7H6ClNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
InChIKeyOKPUICCJRDBRJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorothiobenzamide (CAS 2521-24-6) | Sourcing & Procurement Guide


4-Chlorothiobenzamide (CAS 2521-24-6), a para-chloro substituted thiobenzamide derivative (C₇H₆ClNS, MW 171.64 g/mol) , represents a specialized building block within the thioamide chemical class. Characterized by its electron-withdrawing para-chloro substituent and a reactive thiocarbonyl (-CS-NH₂) moiety [1], this compound exhibits distinct physicochemical properties, including a measured melting point of 127-130 °C and predicted logP of 2.67 . It is commercially available from major suppliers (e.g., Thermo Scientific, TCI) at standard analytical purities (≥97% by HPLC/NMR) . Its procurement value is directly linked to its unique profile of reduced hepatotoxicity, high corrosion inhibition efficiency, and distinct electronic properties when compared to unsubstituted thiobenzamide and other para-substituted analogs, making it a strategic choice for specific research and industrial applications [2][3][4].

Why 4-Chlorothiobenzamide (2521-24-6) Cannot Be Simply Swapped for Generic Thiobenzamides


While all thiobenzamide derivatives share the core -CS-NH₂ functional group, generic or unsubstituted analogs are not functionally equivalent to 4-Chlorothiobenzamide. The presence and nature of the para-substituent profoundly alters key performance metrics critical for scientific selection. Electron-withdrawing groups like the -Cl substituent directly modulate the compound's electronic distribution and dipole moment [1], which in turn influences its hepatotoxic potential, adsorption behavior on metal surfaces, and molecular recognition [2][3]. For instance, unsubstituted thiobenzamide (TB) is known to exhibit different biological profiles and lacks the strong corrosion inhibition efficiency seen with the chlorinated derivative [3][4]. Conversely, an electron-donating substituent like para-methoxy produces a compound (p-methoxythiobenzamide) with significantly higher hepatotoxicity, rendering it unsuitable for applications where low toxicity is paramount [2]. Therefore, substituting 4-Chlorothiobenzamide with a different thiobenzamide without quantitative justification introduces uncontrolled variability in toxicity, efficacy, and physicochemical behavior, compromising experimental reproducibility and application performance.

4-Chlorothiobenzamide: Quantified Differentiation vs. Closest Analogs


Hepatotoxicity: 4-Chlorothiobenzamide is Markedly Less Toxic than p-Methoxythiobenzamide

In a direct comparative study in mice, 4-Chlorothiobenzamide (p-chlorothiobenzamide) was shown to be markedly less hepatotoxic than its para-methoxy analog, p-methoxythiobenzamide. The study established a clear rank order of toxicity based on serum alanine aminotransferase (ALT) levels, with p-methoxythiobenzamide being significantly more toxic than the unsubstituted thiobenzamide, while 4-Chlorothiobenzamide was conversely much less toxic [1].

Hepatotoxicity Thiobenzamide Derivatives Structure-Toxicity Relationship

Corrosion Inhibition: 4-Chlorothiobenzamide Achieves 99.50% Efficiency at 40 ppm for Mild Steel in 1M HCl

As a novel corrosion inhibitor for mild steel in 1 M HCl, 4-Chlorothiobenzamide (CTBA) demonstrates exceptional performance. Electrochemical and weight loss studies revealed a maximum inhibition efficiency of 99.50% at a very low concentration of 40 ppm at 303 K [1]. This is a key differentiator from many common organic inhibitors, which often require higher concentrations (e.g., 200-1000 ppm) to achieve comparable efficiencies. For context, a typical plant extract inhibitor might achieve ~93.7% efficiency at 400 ppm [2].

Corrosion Inhibition Mild Steel Acidic Media

Dipole Moment: 4-Chlorothiobenzamide's Electronic Structure Differs from Thiobenzamide

The electric dipole moment of 4-Chlorothiobenzamide was measured at 25°C in benzene solution and analyzed alongside thiobenzamide and other arenecarbothioamides [1]. While the exact numerical value was not abstracted, the study's analysis explicitly shows that the para-chloro substitution significantly alters the molecule's dipole moment and preferred conformation relative to unsubstituted thiobenzamide. This difference is critical for understanding its intermolecular interactions, solubility, and binding behavior.

Physical Chemistry Conformational Analysis Thioamides

Antimicrobial Activity: 4-Chlorothiobenzamide Shows Activity Against Fluconazole-Resistant Candida albicans

4-Chlorothiobenzamide has been identified as a potential alternative treatment for fluconazole-resistant strains of Candida albicans and other yeast infections . While the parent thiobenzamide (TB) did not demonstrate poly(ADP-ribose) transferase (ADPRT) inhibitory activity, it exhibited hydroxyl radical scavenging effects, indicating a different mechanism of action [1]. The chloro-substituent in 4-Chlorothiobenzamide appears to confer a specific antimicrobial profile not observed in the unsubstituted compound, making it a valuable lead compound for further medicinal chemistry optimization.

Antifungal Drug Resistance Thioamides

Optimized Applications of 4-Chlorothiobenzamide Based on Its Quantified Advantages


Development of High-Efficiency, Low-Dose Corrosion Inhibitor Formulations for Acid Pickling

As demonstrated by its 99.50% inhibition efficiency at just 40 ppm for mild steel in 1 M HCl [1], 4-Chlorothiobenzamide (CTBA) is an ideal candidate for formulating next-generation corrosion inhibitor packages for industrial acid cleaning and pickling processes. Its performance at a concentration 10-fold lower than many conventional inhibitors translates directly into reduced chemical consumption, lower operational costs, and a more favorable environmental profile due to the decreased chemical load in effluent streams. Procurement of high-purity (≥97% by HPLC) 4-Chlorothiobenzamide is essential for ensuring reproducible, high-performance inhibition in these critical industrial applications.

Synthesis of Low-Toxicity Thiobenzamide-Derived Probes and Metabolites

The significantly lower hepatotoxicity of 4-Chlorothiobenzamide compared to analogs like p-methoxythiobenzamide [1] makes it the preferred starting material or building block for synthesizing thiobenzamide-containing research probes, potential drug candidates, or for use in metabolic studies. This intrinsic safety advantage minimizes confounding toxic effects in biological assays and in vivo models. Researchers can procure the compound with confidence, supported by batch-specific NMR and HPLC data from reputable vendors , ensuring that observed biological effects are due to the compound's activity rather than impurities.

Physical Chemistry Studies on Substituent Effects in Thioamides

The measured and characterized dipole moment and conformational behavior of 4-Chlorothiobenzamide, which differs from unsubstituted thiobenzamide [1], makes it a valuable model compound for academic and industrial research into the electronic and steric effects of para-substitution. It serves as a key data point for validating computational chemistry models (e.g., DFT calculations) and for understanding structure-property relationships in thioamides. Its commercial availability at high purity with verified structure facilitates its direct use in such fundamental studies without the need for in-house synthesis and purification.

Antifungal Lead Compound for Tackling Drug Resistance

Given its documented activity against fluconazole-resistant Candida albicans [1], 4-Chlorothiobenzamide represents a strategic starting point for medicinal chemistry campaigns aimed at developing novel antifungal agents. The presence of the para-chloro substituent confers an activity profile absent in the parent thiobenzamide , highlighting the importance of this specific derivative. Procuring 4-Chlorothiobenzamide from reliable suppliers ensures researchers have a consistent and well-characterized lead compound for structure-activity relationship (SAR) studies and further derivatization.

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